An In-depth Technical Guide to 2-Bromo-2-methylpropan-1-ol (CAS: 55376-31-3) for Drug Development Professionals
An In-depth Technical Guide to 2-Bromo-2-methylpropan-1-ol (CAS: 55376-31-3) for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropan-1-ol (CAS number: 55376-31-3), a versatile building block with significant potential in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis, and key reactions of this compound. A significant focus is placed on its application as a precursor in the synthesis of naphthol-phenylboronic acid esters, a class of compounds that has demonstrated promising antitumor activity. Detailed, adaptable experimental protocols for the synthesis of 2-Bromo-2-methylpropan-1-ol and its subsequent utilization in the preparation of these biologically active molecules are provided. Furthermore, this guide elucidates the proposed mechanism of action for the targeted delivery of these compounds to cancer cells via the interaction of the phenylboronic acid moiety with sialic acid residues overexpressed on tumor cell surfaces.
Introduction
2-Bromo-2-methylpropan-1-ol is a bifunctional organic molecule containing both a tertiary alkyl bromide and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, allowing for a variety of chemical transformations. The tertiary bromide provides a site for nucleophilic substitution, while the primary alcohol can be involved in esterifications, etherifications, or oxidations. A particularly noteworthy application of this compound is in the synthesis of complex molecules with therapeutic potential, such as naphthol-phenylboronic acid esters, which are being investigated for their antitumor properties.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-2-methylpropan-1-ol is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of 2-Bromo-2-methylpropan-1-ol
| Property | Value |
| CAS Number | 55376-31-3 |
| Molecular Formula | C₄H₉BrO |
| Molecular Weight | 153.02 g/mol [2] |
| IUPAC Name | 2-bromo-2-methylpropan-1-ol[2] |
| Physical Form | Liquid or Solid or Semi-solid or lump |
| Purity | Typically ≥97% |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C |
Synthesis and Experimental Protocols
While specific, detailed protocols for the synthesis of 2-Bromo-2-methylpropan-1-ol are not extensively reported in peer-reviewed literature, a plausible and efficient method is the synthesis from the corresponding alkene, 2-methylpropene, via a bromohydrin formation reaction. This reaction proceeds with high regioselectivity, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon and the bromine to the less substituted one is not the case here, as the hydroxyl group is already present in the desired product's precursor in the proposed synthesis from 2,2-dimethyloxirane. An alternative and more direct route involves the ring-opening of 2,2-dimethyloxirane.
Proposed Synthesis of 2-Bromo-2-methylpropan-1-ol from 2-Methylpropene
This protocol is adapted from general procedures for bromohydrin formation from alkenes.
Experimental Protocol:
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Materials: 2-methylpropene, N-Bromosuccinimide (NBS), Dimethyl sulfoxide (B87167) (DMSO), water, diethyl ether, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Bromosuccinimide (1.0 eq) in a 1:1 mixture of DMSO and water.
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Cool the mixture to 0 °C in an ice bath.
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Bubble 2-methylpropene gas (1.2 eq) through the solution with vigorous stirring.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous mixture with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 30 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure 2-Bromo-2-methylpropan-1-ol.
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Chemical Reactions and Applications in Drug Development
The presence of both a tertiary bromide and a primary alcohol allows for a range of chemical transformations. The tertiary bromide is susceptible to nucleophilic substitution reactions, potentially via an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation. The primary alcohol can undergo esterification or etherification reactions.
A key application of 2-Bromo-2-methylpropan-1-ol is in the synthesis of naphthol-phenylboronic acid esters, which have shown potential as antitumor agents.[1] The synthesis involves the reaction of 2-Bromo-2-methylpropan-1-ol with a naphthol derivative and a phenylboronic acid.
Proposed Synthesis of a Naphthol-Phenylboronic Acid Ester
This protocol is a generalized procedure based on standard esterification and boronic ester formation reactions.
Experimental Protocol:
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Materials: 2-Bromo-2-methylpropan-1-ol, 2-Naphthol, 4-Formylphenylboronic acid, Dean-Stark apparatus, toluene, p-toluenesulfonic acid (catalyst), triethylamine (B128534), anhydrous magnesium sulfate.
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Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add 2-Naphthol (1.0 eq), 4-Formylphenylboronic acid (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
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Reflux the mixture, azeotropically removing water, until no more water is collected.
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Cool the reaction mixture to room temperature and add 2-Bromo-2-methylpropan-1-ol (1.1 eq) and triethylamine (1.2 eq).
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Stir the reaction mixture at room temperature and monitor by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the desired naphthol-phenylboronic acid ester.
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Mechanism of Action: Targeting Cancer Cells
Phenylboronic acid and its derivatives are known to interact with diols to form boronate esters. This property is exploited for the targeted delivery of therapeutic agents to cancer cells, which often overexpress sialic acid residues on their cell surface glycoproteins.[3][4] Sialic acids contain cis-diol functionalities that can reversibly bind with phenylboronic acid moieties.
The proposed mechanism involves the synthesized naphthol-phenylboronic acid ester acting as a targeting agent. The phenylboronic acid group selectively binds to the sialic acid residues on the surface of cancer cells, leading to an increased local concentration of the cytotoxic naphthol derivative in the vicinity of the tumor.[5][6]
Signaling Pathway Diagram
The following diagram illustrates the proposed targeting mechanism of a naphthol-phenylboronic acid ester to a cancer cell.
Caption: Proposed mechanism of cancer cell targeting.
Experimental Workflows
General Synthesis Workflow
The following diagram outlines the general workflow for the synthesis and purification of a target compound using 2-Bromo-2-methylpropan-1-ol as a starting material.
Caption: A generalized workflow for synthesis.
Safety and Handling
2-Bromo-2-methylpropan-1-ol is a combustible liquid and is harmful if swallowed.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard Information for 2-Bromo-2-methylpropan-1-ol
| Hazard Statement | Code |
| Combustible liquid | H227 |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Data sourced from PubChem.[2]
Conclusion
2-Bromo-2-methylpropan-1-ol is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility in the preparation of naphthol-phenylboronic acid esters highlights its importance in the field of drug discovery, particularly in the development of targeted anticancer agents. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area. As with all chemical research, proper safety precautions are paramount when handling this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
